molecular formula C18H21N3OS B2462742 N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide CAS No. 399003-11-3

N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide

Cat. No. B2462742
CAS RN: 399003-11-3
M. Wt: 327.45
InChI Key: JDYXFMUXYCXJMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would detail the methods and reagents used in the synthesis of the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . The bond lengths and angles, the presence of any functional groups, and the overall geometry of the molecule would be discussed.


Chemical Reactions Analysis

This would involve discussing the reactions that the compound undergoes. This could include its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve discussing properties like melting point, boiling point, solubility, and stability. The compound’s spectral data (IR, NMR, UV-Vis, etc.) would also be analyzed .

Scientific Research Applications

Crystal Structure Analysis

  • The compound 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a structurally related compound, was synthesized and analyzed using X-ray diffraction. This study provided insights into the crystal structure, revealing a three-dimensional network formed by various intermolecular interactions (Kumara et al., 2017).

Anticancer Applications

  • Research on thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, closely related to the queried compound, demonstrated significant anticancer activity against various human cancer cell lines. This study emphasized the potential of these compounds as VEGFR-2 inhibitors (Parmar et al., 2021).

Insecticidal Activity

  • Pyridine derivatives, including compounds structurally similar to the queried chemical, exhibited notable insecticidal activity against certain aphid species. This suggests potential applications in pest control (Bakhite et al., 2014).

Applications in Synthesis

  • The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which shares a similar structural framework, is a key intermediate in synthesizing the anticoagulant apixaban. Its X-ray powder diffraction data were reported, highlighting its importance in pharmaceutical synthesis (Wang et al., 2017).

Molecular Docking Studies

  • Research involving carbothioamide derivatives, closely related to the queried compound, utilized molecular docking studies. These studies are critical in understanding the molecular interactions of potential therapeutic agents (Uzun, 2022).

Mechanism of Action

If the compound has a biological activity, the mechanism by which it exerts its effects would be discussed. This could involve its interaction with biological targets, such as proteins or DNA, and the resulting changes in cellular function .

Safety and Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Precautions to be taken while handling the compound and first aid measures would also be discussed .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-22-16-9-7-15(8-10-16)20-18(23)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYXFMUXYCXJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333599
Record name N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide

CAS RN

399003-11-3
Record name N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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